molecular formula C20H25ClN2O3S B2427681 N-((1-benzylpiperidin-4-yl)methyl)-3-chloro-4-methoxybenzenesulfonamide CAS No. 953261-42-2

N-((1-benzylpiperidin-4-yl)methyl)-3-chloro-4-methoxybenzenesulfonamide

Cat. No.: B2427681
CAS No.: 953261-42-2
M. Wt: 408.94
InChI Key: WGHZYNISCWFNFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-((1-benzylpiperidin-4-yl)methyl)-3-chloro-4-methoxybenzenesulfonamide” is a complex organic compound. Based on its name, it likely contains a benzylpiperidinyl group, a methoxybenzene group, and a sulfonamide group .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is reacted. Typically, sulfonamides can participate in a variety of reactions, including hydrolysis, oxidation, and various types of substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques, including NMR, infrared spectroscopy, and mass spectrometry .

Scientific Research Applications

Anti-HIV and Antifungal Activity

This compound has shown potential in the field of anti-HIV and antifungal activities. Novel chiral and achiral N-substituted benzenesulfonamides, similar in structure to N-((1-benzylpiperidin-4-yl)methyl)-3-chloro-4-methoxybenzenesulfonamide, have been synthesized and demonstrated in vitro efficacy against HIV and fungal pathogens (Zareef et al., 2007).

Photodynamic Therapy in Cancer Treatment

The compound's derivatives are being explored in the development of new photosensitizers for photodynamic therapy, a treatment modality for cancer. The structurally related benzenesulfonamide derivatives exhibit properties like good fluorescence and high singlet oxygen quantum yield, making them suitable for Type II photodynamic therapy (Pişkin et al., 2020).

As a Chlorinating Reagent

This compound and its variants have been utilized as effective chlorinating reagents in organic synthesis, providing a straightforward method for the chlorination of various organic compounds (Pu et al., 2016).

DNA Binding and Anticancer Activity

Certain copper(II)-sulfonamide complexes involving similar benzenesulfonamide structures exhibit significant DNA binding properties and anticancer activities. They show promising results in disrupting DNA integrity and inducing apoptosis in cancer cells, which could pave the way for new cancer therapies (González-Álvarez et al., 2013).

Serotonin Receptor Antagonism and Cognitive Enhancement

Derivatives of benzenesulfonamides, structurally related to this compound, have been identified as potent antagonists of the 5-HT6 serotonin receptor. This antagonist action has shown promise in enhancing cognitive functions, potentially offering therapeutic options for disorders like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Mechanism of Action

Target of Action

The compound N-((1-benzylpiperidin-4-yl)methyl)-3-chloro-4-methoxybenzenesulfonamide, also known as N-[(1-benzylpiperidin-4-yl)methyl]-3-chloro-4-methoxybenzene-1-sulfonamide, primarily targets Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. This process is crucial for the proper functioning of the nervous system.

Mode of Action

It is believed to interact with its target, acetylcholinesterase, leading to changes in the enzyme’s activity . This interaction could potentially alter the breakdown of acetylcholine, thereby affecting the transmission of signals in the nervous system.

Biochemical Pathways

The compound is likely to affect the cholinergic pathway , given its interaction with Acetylcholinesterase . The cholinergic pathway is involved in many functions of the body, including muscle movement, breathing, heart rate, and learning and memory. Any changes in this pathway due to the compound’s action could have significant downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action are largely unknown. Given its target, it could potentially affect the levels of acetylcholine in the nervous system, which could in turn influence various neurological functions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-3-chloro-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O3S/c1-26-20-8-7-18(13-19(20)21)27(24,25)22-14-16-9-11-23(12-10-16)15-17-5-3-2-4-6-17/h2-8,13,16,22H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHZYNISCWFNFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.